2-[(phenylsulfanyl)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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Overview
Description
Preparation Methods
a. Synthetic Routes
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Reaction with Pentane-2,4-dione
- Pentane-2,4-dione reacts with N-(prop-2-en-1-yl)hydrazinecarbothioamide in ethanol at a 1:2 molar ratio, resulting in the formation of a pyrazole derivative.
- This pyrazole derivative further reacts with nickel perchlorate at a 1:1 molar ratio, yielding the nickel complex with pentane-2,4-dione bis(4-allylthiosemicarbazone) .
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Alternative Route
b. Industrial Production
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
2-[(phenylsulfanyl)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide: finds applications in:
Chemistry: As a versatile building block for designing new compounds.
Biology: Potential bioactivity, although specific studies are needed.
Medicine: Investigating its potential as an antimicrobial, antifungal, antioxidant, and anticancer agent .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely involves interactions with molecular targets and specific cellular pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its unique features compared to other similar compounds would require a detailed analysis.
Similar Compounds: Unfortunately, specific similar compounds were not mentioned in the available literature.
Properties
Molecular Formula |
C12H15N3OS2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[(2-phenylsulfanylacetyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H15N3OS2/c1-2-8-13-12(17)15-14-11(16)9-18-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)(H2,13,15,17) |
InChI Key |
HLLRVIMFMQFXRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
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